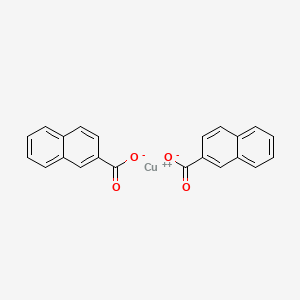
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired product in good yields .
Another method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This approach also provides good yields and is widely used in the synthesis of pyrazole derivatives .
Industrial Production Methods
Industrial production of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- often involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 1,3,5-Triphenyl-pyrazole-4-carboxylic acid.
Reduction: 1,3,5-Triphenyl-pyrazol-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can include various enzymes and receptors, depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be compared with other pyrazole derivatives, such as:
1,3,5-Triphenyl-pyrazole: Lacks the aldehyde group, which affects its reactivity and applications.
1,3,5-Triphenyl-pyrazol-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
1,3,5-Triphenyl-pyrazole-4-carboxylic acid:
The uniqueness of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- lies in its combination of three phenyl groups and an aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
68426-71-1 |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,3,5-triphenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C22H16N2O/c25-16-20-21(17-10-4-1-5-11-17)23-24(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H |
Clé InChI |
NWPWGORXCFKYJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)
![Propanedioic acid, 2-[(7-chloro-1H-indol-3-yl)Methyl]-2-(forMylaMino)-, 1,3-diethyl ester](/img/structure/B8774328.png)



![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
